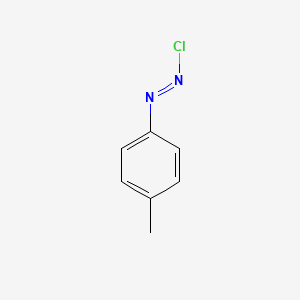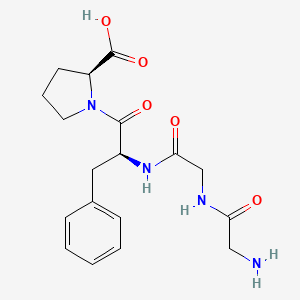![molecular formula C12H9BN4O5 B14444271 {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid CAS No. 74363-98-7](/img/structure/B14444271.png)
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is a chemical compound known for its unique structure and properties It is composed of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-nitro-2,1,3-benzoxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid typically involves multiple steps. One common method includes the nitration of 2,1,3-benzoxadiazole to introduce the nitro group, followed by amination to attach the amino group. The final step involves the coupling of the amino-substituted benzoxadiazole with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Palladium catalysts and bases such as potassium carbonate are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction of the nitro group can yield amino-substituted derivatives.
Scientific Research Applications
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The nitrobenzoxadiazole moiety can participate in electron transfer processes, contributing to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in similar synthetic applications but lacks the boronic acid group.
Vinyl chloride: Shares some industrial applications but has different chemical properties.
Adapalene related compounds: Used in medicinal chemistry but differ in structure and function.
Uniqueness
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is unique due to its combination of a boronic acid group and a nitrobenzoxadiazole moiety
Properties
CAS No. |
74363-98-7 |
|---|---|
Molecular Formula |
C12H9BN4O5 |
Molecular Weight |
300.04 g/mol |
IUPAC Name |
[3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-10-5-4-9-11(16-22-15-9)12(10)17(20)21/h1-6,14,18-19H |
InChI Key |
ZIHJJKCIFVJSLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


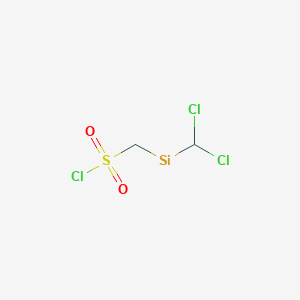


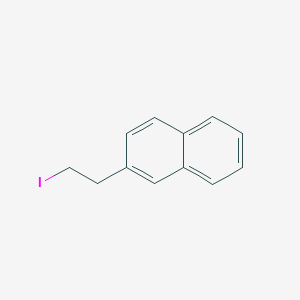
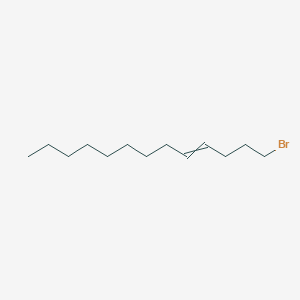
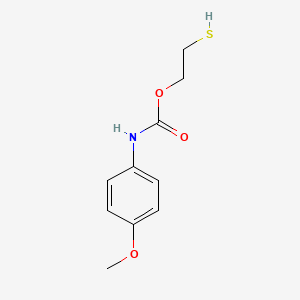
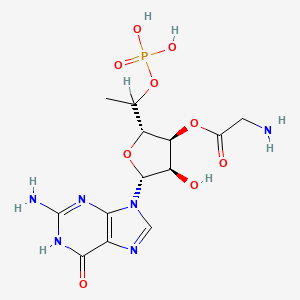
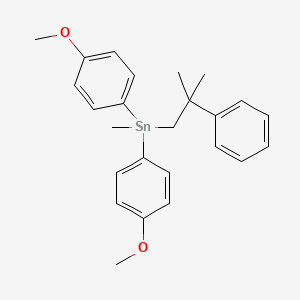
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
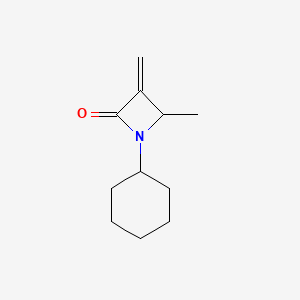
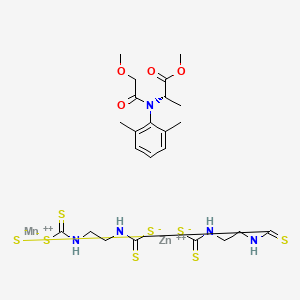
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
